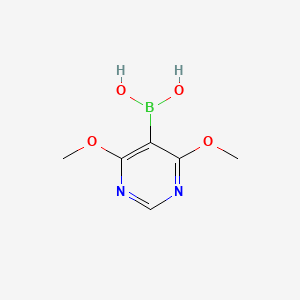

(4,6-Dimethoxypyrimidin-5-yl)boronic acid

Description

BenchChem offers high-quality (4,6-Dimethoxypyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dimethoxypyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9BN2O4 |

|---|---|

Molecular Weight |

183.96 g/mol |

IUPAC Name |

(4,6-dimethoxypyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3,10-11H,1-2H3 |

InChI Key |

XSPTURBJHOFNDN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=CN=C1OC)OC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (4,6-Dimethoxypyrimidin-5-yl)boronic Acid

[1][2][3]

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid (CAS: 1260518-73-7) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. Unlike simple phenylboronic acids, this reagent presents a unique dichotomy: the electron-rich dimethoxy substituents stabilize the pyrimidine ring against some nucleophilic attacks, yet the electron-deficient heteroaromatic core renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation). This guide provides an authoritative analysis of its physicochemical behavior, synthesis, and optimized cross-coupling protocols.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (4,6-Dimethoxypyrimidin-5-yl)boronic acid |

| CAS Number | 1260518-73-7 |

| Molecular Formula | C₆H₉BN₂O₄ |

| Molecular Weight | 183.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Hygroscopic; prone to protodeboronation in basic aqueous media |

| pKa (Calculated) | ~8.5 (Boronic acid moiety) |

Synthesis & Manufacturing

The synthesis of (4,6-dimethoxypyrimidin-5-yl)boronic acid typically proceeds via cryogenic halogen-lithium exchange. This route is preferred over direct palladium-catalyzed borylation due to the thermal sensitivity of the resulting boronic acid.

Mechanistic Workflow

The 5-bromo-4,6-dimethoxypyrimidine precursor undergoes rapid Lithium-Halogen exchange at -78°C. The steric bulk of the methoxy groups at positions 4 and 6 directs the lithiation exclusively to position 5, preventing nucleophilic attack at position 2 (a common side reaction in pyrimidines).

Caption: Cryogenic synthesis pathway utilizing steric control to prevent nucleophilic addition.

Detailed Experimental Protocol

Reagents: 5-Bromo-4,6-dimethoxypyrimidine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), Anhydrous THF.

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and 5-bromo-4,6-dimethoxypyrimidine. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent "dance" reactions (halogen migration). Stir for 30 minutes.

-

Borylation: Add Triisopropyl borate (B(OiPr)₃) dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Hydrolysis: Quench with 1N HCl until pH ~5-6. Warning: Do not acidify below pH 4, as this accelerates decomposition.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from acetonitrile/water if necessary.

Reactivity & Stability: The Protodeboronation Challenge

The 5-pyrimidinyl position is inherently unstable in boronic acids due to the electron-deficient nature of the ring, which facilitates the formation of a tetrahedral boronate anion—the rate-determining step in base-catalyzed protodeboronation.

However, the 4,6-dimethoxy groups provide a "push-pull" stabilization:

-

Electronic Effect: The oxygen atoms donate electron density into the ring via resonance, partially offsetting the electron deficiency of the nitrogen atoms. This raises the pKa of the ring protons, making the C-B bond slightly more robust than in unsubstituted pyrimidine-5-boronic acid.

-

Steric Effect: The methoxy groups flank the boron atom, hindering the approach of bulky bases or nucleophiles, but also complicating transmetallation during Suzuki coupling.

Mechanism of Degradation

Under basic conditions (common in Suzuki coupling), the hydroxide ion attacks the boron to form a boronate anion. In heteroaromatics, this species can spontaneously fragment, breaking the C-B bond and yielding the parent arene (4,6-dimethoxypyrimidine).

Caption: Base-catalyzed protodeboronation pathway and mitigation strategies.

Applications in Medicinal Chemistry

This building block is primarily used to introduce the 4,6-dimethoxypyrimidine pharmacophore, a motif found in:

-

Kinase Inhibitors: The pyrimidine nitrogen atoms can accept hydrogen bonds from the kinase hinge region.

-

Endothelin Receptor Antagonists: Used in cardiovascular therapeutics.

-

Agrochemicals: Sulfonylurea herbicides often incorporate this specific pyrimidine ring to target acetolactate synthase (ALS).

Optimized Suzuki-Miyaura Coupling Protocol

To couple (4,6-dimethoxypyrimidin-5-yl)boronic acid successfully, one must outcompete the protodeboronation rate with the transmetallation rate.

Key Optimization Parameters:

-

Catalyst: Use electron-rich, bulky phosphine ligands (e.g., Pd(dppf)Cl₂ , XPhos Pd G2 , or SPhos ) to accelerate oxidative addition and transmetallation.

-

Base: Avoid strong bases like NaOH or KOtBu. Use K₃PO₄ or Cs₂CO₃ .

-

Solvent: 1,4-Dioxane/Water (4:1) is standard, but if deboronation is observed, switch to anhydrous DMF or n-Butanol .

Standard Coupling Procedure

-

Charge: Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 eq) in a reaction vial.

-

Degas: Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

-

Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

-

Troubleshooting: If starting material remains but boronic acid is consumed (deboronation), add the boronic acid in portions (0.4 eq every 2 hours) or switch to the pinacol ester derivative.

-

Handling & Safety

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Precautions: Handle in a fume hood. Avoid inhalation of dust.

-

Degradation: If the solid turns from white to yellow/brown, it indicates oxidation or hydrolysis. Verify purity by ¹H NMR (DMSO-d₆) before use.

References

-

Synthesis of Pyrimidinyl Boronic Acids via Li-Halogen Exchange Source: Organic Syntheses URL:[Link] (Note: General procedure for heterocyclic boronic acids adapted for specific substrate)

-

Protodeboronation Mechanisms in Heterocyclic Boronic Acids Source: Wikipedia / Literature Review URL:[Link]

-

Suzuki Coupling of Unstable Boronic Acids Source: Organic Chemistry Portal URL:[Link]

-

Boronic Acids in Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

An In-depth Technical Guide to (4,6-Dimethoxypyrimidin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

CAS Number: 1260518-73-7

Introduction: The Strategic Importance of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Medicinal Chemistry

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a specialized heterocyclic building block that has garnered significant attention in the field of drug discovery and development. Its unique structural features, combining a pyrimidine core with a reactive boronic acid moiety, make it an invaluable tool for medicinal chemists. The pyrimidine scaffold is a common motif in a vast array of biologically active compounds, including kinase inhibitors and other targeted therapies.[1][2] The boronic acid functional group serves as a versatile handle for the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of (4,6-Dimethoxypyrimidin-5-yl)boronic acid, with a focus on its practical utility for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (4,6-Dimethoxypyrimidin-5-yl)boronic acid is crucial for its effective use in synthesis and for ensuring its stability and integrity.

| Property | Value | Source(s) |

| CAS Number | 1260518-73-7 | [5][6] |

| Molecular Formula | C₆H₉BN₂O₄ | [5] |

| Molecular Weight | 183.96 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95-98% | [6] |

| Storage Conditions | Store in a freezer under an inert atmosphere, at -20°C. | [6] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | [4][7][8] |

Safety and Handling: (4,6-Dimethoxypyrimidin-5-yl)boronic acid is classified as harmful and an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid: A Mechanistic Perspective

The synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid typically proceeds through a well-established organometallic route involving a lithium-halogen exchange reaction followed by borylation. This method offers a reliable and efficient pathway to this key intermediate.

Synthetic Pathway Overview

The most common synthetic approach starts from a halogenated pyrimidine precursor, such as 5-bromo-4,6-dimethoxypyrimidine. This precursor undergoes a lithium-halogen exchange reaction with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive lithiated pyrimidine intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Caption: Synthetic route to (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Detailed Experimental Protocol (Exemplary)

The following is a representative, detailed protocol for the synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid. This protocol is based on established methods for the synthesis of aryl boronic acids via lithium-halogen exchange.[9][10][11]

Materials:

-

5-Bromo-4,6-dimethoxypyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford (4,6-Dimethoxypyrimidin-5-yl)boronic acid as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the pyrimidine C2-proton, and singlets for the two methoxy groups. The broad singlet for the boronic acid protons is also a characteristic feature.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the pyrimidine ring carbons and the methoxy carbons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[12]

While specific, publicly available spectra for this exact compound are not readily found in peer-reviewed literature, chemical suppliers often provide this data upon request with purchase. The expected spectral data can be inferred from the known spectra of similar pyrimidine and boronic acid derivatives.[4][7][8][13]

Applications in Drug Discovery and Development

The primary application of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in drug discovery is as a key building block in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[3][4] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of coupling partners.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with an aryl bromide.

Materials:

-

(4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, (4,6-Dimethoxypyrimidin-5-yl)boronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired biaryl product.

Role in the Synthesis of Bioactive Molecules

The 4,6-dimethoxypyrimidine moiety is a key structural feature in a number of kinase and other enzyme inhibitors. By using (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling reactions, medicinal chemists can efficiently synthesize libraries of compounds for screening and lead optimization. For instance, this building block can be used in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair that are important targets in cancer therapy.[14][15][16][17][18]

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties, handling, and reactivity is key to leveraging its full potential in the quest for novel and effective medicines.

References

- Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.

- Ferro, S., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Tetrahedron, 65(49), 10133-10141.

-

Mayo Clinic. Anticancer Drug Action Laboratory - Development of PARP Inhibitors and DDR Modifiers To Treat Ovarian Cancer. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Das, B. C., et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 8(63), 36171-36175.

- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.

- Li, H., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. European Journal of Medicinal Chemistry, 297, 117765.

-

Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

- De, A. (2012). A Review of PARP Inhibitors in Clinical Development. Oncology (Williston Park), 26(3), 244-250.

- Pozdnyakov, I. A., et al. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3‐dihydro‐1H‐perimidine. Chemistry – A European Journal, 29(46), e202301439.

-

Bailey, W. F., & Punzalan, E. R. (1990). Lithium-Halogen Exchange. University of Connecticut. Retrieved from [Link]

- Zhao, S.-Y., et al. (2016).

- Knochel, P., et al. (2014).

-

Birrer, M. (2019). Evolution of PARP Inhibitors in Advanced Ovarian Cancer. OncLive. Retrieved from [Link]

- Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 95(3), 205-213.

- Musella, S., et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Molecules, 29(20), 4683.

- González-García, M. (2019).

- Ali, I., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1481523.

- Beaver, M. G., et al. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Organic Process Research & Development, 14(4), 864-868.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. thno.org [thno.org]

- 5. chemscene.com [chemscene.com]

- 6. (4,6-Dimethoxypyrimidin-5-yl)boronic acid | 1260518-73-7 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. cup.lmu.de [cup.lmu.de]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. rsc.org [rsc.org]

- 13. scienceopen.com [scienceopen.com]

- 14. mayo.edu [mayo.edu]

- 15. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]

- 17. onclive.com [onclive.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a specialized heterocyclic building block crucial for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its primary "mechanism of action" is not biological, but chemical; it functions as a key nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide elucidates this mechanism, detailing the catalytic cycle and the compound's specific role in carbon-carbon bond formation. We will explore its application in the synthesis of bioactive molecules, provide a detailed experimental protocol, and discuss the critical parameters for successful execution, thereby offering a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile reagent.

Introduction: The Strategic Value of a Pyrimidine Boronic Acid

In the landscape of medicinal chemistry, pyrimidine scaffolds are of immense importance, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] (4,6-Dimethoxypyrimidin-5-yl)boronic acid (Structure 1) is a highly valuable reagent that provides a direct route to introduce a dimethoxy-substituted pyrimidine moiety into a target molecule.[3][4]

Its utility is almost exclusively realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, conjugated systems, and other complex architectures.[5][6] Boronic acids are favored coupling partners due to their stability, low toxicity, and commercial availability.[7][8][9] This guide will focus on the chemical mechanism by which this specific boronic acid participates in this transformative reaction.

The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction creates a new carbon-carbon bond between an organoboron compound (like (4,6-dimethoxypyrimidin-5-yl)boronic acid) and an organic halide or triflate.[5][6] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][10][11]

The Catalytic Cycle in Detail:

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organic halide (R¹-X, e.g., an aryl bromide). The palladium atom inserts itself into the carbon-halogen bond, oxidizing from Pd(0) to Pd(II) and forming a new organopalladium complex.[5][10][12]

-

Transmetalation: This is the critical step where (4,6-dimethoxypyrimidin-5-yl)boronic acid enters the cycle. The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄).[6] The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). This activated boronate then transfers its pyrimidinyl group to the Pd(II) center, displacing the halide. This forms a new diorganopalladium(II) intermediate.[7][10]

-

Reductive Elimination: In the final step, the two organic groups (the pyrimidinyl from the boronic acid and the R¹ group from the organic halide) coupled on the palladium center are eliminated, forming a new C-C bond and the desired final product. This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the catalyst to begin a new cycle.[5][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The true value of (4,6-dimethoxypyrimidin-5-yl)boronic acid is demonstrated in its application as a building block for synthesizing complex, biologically active molecules. Pyrimidine-containing boronic acids are particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs.[13]

A notable, albeit structurally related, example is the synthesis of Pexidartinib (PLX3397), an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used to treat tenosynovial giant cell tumor.[14][15] While various synthetic routes exist, Suzuki-Miyaura coupling represents a key strategy for constructing the core biaryl structure of many such inhibitors.[14][16] The use of (4,6-dimethoxypyrimidin-5-yl)boronic acid allows for the precise and efficient installation of the pyrimidine heterocycle, which is often critical for binding to the target enzyme.

| Parameter | Description | Significance in Drug Synthesis |

| Reaction Type | Palladium-Catalyzed Cross-Coupling | Forms C-C bonds, essential for building molecular complexity. |

| Substrates | (4,6-Dimethoxypyrimidin-5-yl)boronic acid + Aryl/Heteroaryl Halide | Creates biaryl or hetero-biaryl scaffolds common in kinase inhibitors. |

| Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Low catalyst loading required, highly efficient. |

| Base | Inorganic base (Na₂CO₃, K₃PO₄, Cs₂CO₃) | Activates the boronic acid for transmetalation. Choice of base can significantly impact yield.[6] |

| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) with water | Solubilizes reactants and facilitates the reaction phases. |

| Product | 5-Aryl-4,6-dimethoxypyrimidine derivative | A key intermediate or final API containing the crucial pyrimidine pharmacophore. |

Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow

This section provides a validated, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using (4,6-dimethoxypyrimidin-5-yl)boronic acid.

Materials & Reagents:

-

(4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Sodium Carbonate, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask, add (4,6-dimethoxypyrimidin-5-yl)boronic acid, the aryl bromide, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent & Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The mixture may change color upon catalyst addition.

-

Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is not a therapeutic agent in itself, but rather a critical enabler in the synthesis of advanced pharmaceutical compounds. Its mechanism of action is rooted in the elegant and powerful chemistry of the Suzuki-Miyaura cross-coupling reaction. By serving as a reliable donor of a substituted pyrimidine moiety, it provides medicinal chemists with a powerful tool to construct novel molecular architectures for drug discovery. Understanding its chemical reactivity, the nuances of the catalytic cycle, and the practical aspects of its application is essential for any researcher aiming to innovate in the field of drug development.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Baker, S. J., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

-

Plescia, C., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

- Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.

-

ResearchGate. (2022). Synthesis of pexidartinib (XXXVIII). [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Singh, A., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Chiou, S.-L., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Advances. [Link]

-

ResearchGate. (2020). Synthesis and structure of pexidartinib. [Link]

-

Wang, Y., et al. (2022). Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Pharmaceuticals. [Link]

-

Chiou, S.-L., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. PMC. [Link]

-

Chiou, S.-L., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. PDF. [Link]

-

van de Sande, M., et al. (2021). Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor. Acta Orthopaedica. [Link]

Sources

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. researchtrend.net [researchtrend.net]

- 3. chemscene.com [chemscene.com]

- 4. (4,6-Dimethoxypyrimidin-5-yl)boronic acid | 1260518-73-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

Spectroscopic Analysis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid: A Technical Guide for Researchers

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structural features, particularly the pyrimidine core and the boronic acid moiety, make it a valuable building block in the synthesis of complex molecules, including potential therapeutic agents.[3] This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers and professionals in drug development.

Molecular Structure and Properties

(4,6-Dimethoxypyrimidin-5-yl)boronic acid possesses the chemical formula C₆H₉BN₂O₄ and a molecular weight of approximately 183.96 g/mol .[4] The molecule consists of a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a boronic acid group at the 5 position. This arrangement of functional groups dictates its chemical reactivity and spectroscopic characteristics. The compound is typically a solid at room temperature.[5]

Spectroscopic Data and Interpretation

A thorough understanding of the spectroscopic signature of (4,6-Dimethoxypyrimidin-5-yl)boronic acid is crucial for its identification, purity assessment, and the characterization of its derivatives. While publicly available, detailed spectra for this specific compound are limited, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (4,6-Dimethoxypyrimidin-5-yl)boronic acid, both ¹H and ¹³C NMR would provide key information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Pyrimidine Proton (C2-H): A singlet peak is anticipated for the proton at the C2 position of the pyrimidine ring.

-

Methoxy Protons (-OCH₃): A singlet, integrating to six protons, would be characteristic of the two equivalent methoxy groups.

-

Boronic Acid Protons (-B(OH)₂): The protons of the hydroxyl groups on the boron atom would likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is often dependent on the solvent and concentration. In some cases, these protons may exchange with residual water in the NMR solvent, leading to a very broad signal or no observable signal at all.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton.

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region of the spectrum. The carbon atom attached to the boron (C5) may show a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

Methoxy Carbons (-OCH₃): A signal corresponding to the carbon atoms of the two methoxy groups would be observed in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For (4,6-Dimethoxypyrimidin-5-yl)boronic acid, techniques like electrospray ionization (ESI) would be suitable. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts depending on the ionization conditions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4,6-Dimethoxypyrimidin-5-yl)boronic acid would be expected to exhibit characteristic absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl groups of the boronic acid moiety.

-

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the methoxy groups and the pyrimidine ring.

-

C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range would be due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.

-

B-O Stretching: A strong band, typically in the 1300-1400 cm⁻¹ region, would be characteristic of the B-O stretching vibration.

-

C-O Stretching: Bands corresponding to the C-O stretching of the methoxy groups would also be present.

Synthesis and Applications

While a detailed synthetic procedure for (4,6-Dimethoxypyrimidin-5-yl)boronic acid is not widely published, analogous pyrimidine boronic acids are often synthesized through lithiation or Grignard formation followed by reaction with a trialkyl borate. The synthesis of a similar compound, 4,6-diethoxypyrimidine, involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine, followed by nucleophilic substitution with the corresponding alkoxide.[6]

The unique structure of (4,6-Dimethoxypyrimidin-5-yl)boronic acid makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures.[1] This reactivity is of high interest in drug discovery for the synthesis of novel compounds with potential biological activity.[3]

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for the accurate characterization of (4,6-Dimethoxypyrimidin-5-yl)boronic acid. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any fragmentation patterns.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a compound with significant synthetic utility, particularly in the field of medicinal chemistry. A comprehensive understanding of its spectroscopic properties is fundamental for its application in research and development. While detailed, publicly accessible spectra are scarce, this guide provides an expert-informed overview of the expected spectroscopic data and their interpretation, serving as a valuable resource for scientists working with this and related compounds.

References

- A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.

-

Synthesis of Bifunctional Boron‐Lewis Acids – Thorough Investigation of the Adduct Formation with Pyrimidine. University of Bielefeld. [Link]

-

Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0305042). Natural Products Magnetic Resonance Database. [Link]

-

Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. PMC. [Link]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

-

Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. [Link]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. SpectraBase. [Link]

-

Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]

-

The IR spectrum of 7. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 2,4-Dimethoxypyrimidine-5-boronic acid | 89641-18-9 [smolecule.com]

- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (4,6-Dimethoxypyrimidin-5-yl)boronic acid | 1260518-73-7 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(4,6-Dimethoxypyrimidin-5-yl)boronic acid safety and handling

An In-depth Technical Guide to the Safe Handling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

For professionals in research, development, and manufacturing, the integrity of scientific work is intrinsically linked to the safety and precision of laboratory practices. (4,6-Dimethoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. While boronic acids as a class are noted for their versatile reactivity and relatively low toxicity, a comprehensive understanding of their specific hazards and handling requirements is paramount.[1] This guide provides a detailed framework for the safe management of (4,6-Dimethoxypyrimidin-5-yl)boronic acid, grounded in established safety protocols and field-proven insights.

Chemical Identity and Hazard Profile

A foundational aspect of safe handling is the precise identification of the substance and its inherent hazards.

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a solid organic compound used in various chemical syntheses. Its key identifiers are:

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards. (4,6-Dimethoxypyrimidin-5-yl)boronic acid is classified as a warning-level hazard.[3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][4] | GHS07 (Exclamation Mark) |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4][5][6] | GHS07 (Exclamation Mark) |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4][5][6] | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4][5][6] | GHS07 (Exclamation Mark) |

Toxicological Assessment and Risk Mitigation

While comprehensive toxicological data for this specific molecule is not widely available, the hazard classifications, common to many boronic acid derivatives, dictate a cautious approach.[5][7][8] The primary risks stem from direct contact and inhalation.

-

Oral Toxicity: Classified as harmful if swallowed, ingestion can lead to adverse health effects.[3][4]

-

Dermal and Ocular Effects: Direct contact with the solid or its dust can cause skin and serious eye irritation.[6][7][9][10] Prolonged contact may lead to dermatitis.[11]

-

Respiratory Irritation: Inhalation of dust particles is a primary concern, leading to irritation of the respiratory tract.[6][8][10]

It is also noteworthy that arylboronic acids are sometimes considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), making their removal and control a critical aspect of drug development.[12]

Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management relies on a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

-

Ventilation: All handling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid powder must be conducted in a well-ventilated area.[7][13]

-

Chemical Fume Hood: For any procedure that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[5][8][14][15] This ensures that airborne particles are effectively contained and exhausted.

-

Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][14]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used consistently and correctly.[14][15]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[7][14][15] | Protects eyes from irritation caused by airborne dust particles and accidental splashes.[14] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7][14][15] | Prevents direct skin contact and irritation.[14] Gloves must be inspected before use and changed immediately if contaminated.[14][16] |

| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[14][15] | Protects skin from accidental spills and contact.[14] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially outside of a fume hood.[7][14][15] | Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[8][14] |

Standard Operating Procedure: Handling and Storage

Adherence to a strict operational protocol is crucial for safety and experimental reproducibility.

Step-by-Step Handling Protocol

Caption: Step-by-step workflow for handling solid boronic acid.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[14] Don all required PPE as specified in the table above.

-

Handling: Minimize the generation of dust during transfer.[7] Use tools like a plastic scoop or spatula instead of pouring the powder.[17] Keep the container tightly closed when not in use.[4][15] Avoid all personal contact, including inhalation.[6]

-

Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly after handling, even after removing gloves.[5][16]

Storage Conditions

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Temperature: Store in a freezer at -20°C in an inert atmosphere for long-term stability.[2] Some suppliers may recommend ambient storage for shorter periods.[3]

-

Container: Keep the container tightly sealed to prevent moisture absorption, which can degrade the compound.[4][13][15][17]

-

Incompatibilities: Store away from strong oxidizing agents.[5][15]

-

Location: Store in a dry, cool, and well-ventilated place.[4][13][15]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid is critical.

-

Inhalation: Remove the affected person to fresh air immediately.[7][9][11] If breathing is difficult or symptoms persist, seek medical attention.[7][11]

-

Skin Contact: Remove all contaminated clothing.[5][7] Flush the skin with plenty of soap and water for at least 15 minutes.[7][9][10] If skin irritation occurs, seek medical advice.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][9] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention.[5][7]

Accidental Release Measures

-

Minor Spill: For a small, dry spill, avoid generating dust.[6][7] Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[7][13][18]

-

Major Spill: Evacuate the area.[16] Alert emergency personnel.[6] Prevent the spillage from entering drains or water courses.[6][16]

Fire-Fighting Measures

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is not considered a significant fire risk.[6]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or chemical foam.[6][7]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against potentially irritating gases generated during thermal decomposition.[7][11][13]

Waste Disposal

Chemical waste must be managed responsibly to ensure environmental protection and regulatory compliance.

Caption: Decision workflow for the disposal of boronic acid waste.

-

Classification: (4,6-Dimethoxypyrimidin-5-yl)boronic acid and any materials contaminated with it should be treated as hazardous chemical waste.[8][19][20]

-

Collection: Collect waste material in a clearly labeled, sealed container.[7][19] Do not mix with other incompatible waste streams.[19]

-

Disposal Route: Arrange for disposal through a certified hazardous waste facility or your institution's Environmental Health & Safety (EHS) department.[19]

-

Drain Disposal: Do not dispose of this chemical down the drain unless explicitly permitted by local wastewater authorities.[11][19] In rare cases where it is allowed for very small quantities (e.g., <100g), the material should be neutralized and flushed with a large excess of water (at least 100-fold).[19][21] However, collection for hazardous waste disposal is the recommended and safer practice.[15]

References

-

How To Safely Dispose of Boric Acid. Lab Alley. [Link]

-

How to Store Boric Acid. Lab Alley. [Link]

-

Boric Acid Safety & Hazards. Lab Alley. [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

-

Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. Rubo UK. [Link]

-

Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

-

2-Phenylethyl-1-boronic acid pinacol ester - Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

2,6-Dimethoxypyridine-3-boronic acid - Safety Data Sheet. Fisher Scientific. [Link]

-

2-Thiophene boronic acid - Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. (4,6-Dimethoxypyrimidin-5-yl)boronic acid | 1260518-73-7 [sigmaaldrich.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. laballey.com [laballey.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. laballey.com [laballey.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. laballey.com [laballey.com]

- 20. Rubo - Hazardous Waste: Waste Acid Treatment & Safe Disposal Services | Rubo UK [rubowaste.co.uk]

- 21. bsu.edu [bsu.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Aryl-4,6-dimethoxypyrimidine Scaffold

The pyrimidine ring is a cornerstone motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design. Specifically, the 5-aryl-4,6-dimethoxypyrimidine core is of significant interest for the development of novel therapeutics, particularly in oncology and immunology. The synthesis of these complex structures is greatly facilitated by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2]

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a key building block in this endeavor, allowing for the direct installation of the dimethoxypyrimidine moiety onto a variety of aryl and heteroaryl partners. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol for this specific boronic acid, offering a detailed reaction mechanism, a step-by-step experimental procedure, and expert insights for troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

-

Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 4,6-dimethoxypyrimidin-5-yl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, as these components significantly influence the efficiency of each step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

This protocol provides a general guideline for the Suzuki-Miyaura coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

(4,6-Dimethoxypyrimidin-5-yl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Reaction Parameter Summary

| Parameter | Recommended Range/Value | Rationale |

| Aryl Halide | 1.0 equivalent | Limiting reagent. |

| (4,6-Dimethoxypyrimidin-5-yl)boronic acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loadings are preferred for cost-effectiveness, but higher loadings may be necessary for challenging substrates. |

| Base | 2 - 3 equivalents | Essential for the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. |

| Solvent | Anhydrous, degassed | The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Aprotic solvents are commonly used. |

| Temperature | 80 - 110 °C | Higher temperatures are often required to facilitate the oxidative addition and other steps in the catalytic cycle. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4,6-dimethoxypyrimidine.

Experimental Workflow Diagram

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Expert Insights and Troubleshooting

-

Choice of Catalyst and Ligand: For electron-rich pyrimidine boronic acids, catalysts with electron-donating and bulky phosphine ligands, such as those from the Buchwald-Hartwig generation of catalysts (e.g., SPhos, XPhos), can be highly effective. These ligands promote both the oxidative addition and reductive elimination steps.[3] For routine couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

-

Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for less reactive aryl chlorides. However, for base-sensitive substrates, a milder base may be necessary.

-

Solvent System: While anhydrous aprotic solvents like 1,4-dioxane and toluene are standard, the addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. However, excess water can lead to protodeboronation of the boronic acid.

-

Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This can be minimized by using carefully dried and degassed solvents, maintaining a strictly inert atmosphere, and using milder reaction conditions where possible. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable than the corresponding boronic acids.

-

Reaction Monitoring: It is crucial to monitor the reaction progress to avoid prolonged heating, which can lead to decomposition of the product or catalyst.

The Catalytic Cycle: A Visual Representation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid is a highly effective method for the synthesis of valuable 5-aryl-4,6-dimethoxypyrimidine derivatives. By carefully selecting the catalyst, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields of the desired products. The insights provided in this application note are intended to facilitate the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

dos Santos, D. P., & de Souza, A. C. B. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4885. [Link]

-

Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

-

Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

RSC News. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Technology Networks. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Beilstein Journal of Organic Chemistry, 3, 30. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Medicinal Chemistry

This Application Note and Protocol guide details the use of (4,6-Dimethoxypyrimidin-5-yl)boronic acid as a synthetic building block.

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a specialized heterocyclic organoboron reagent used primarily to introduce the 4,6-dimethoxypyrimidine pharmacophore via Suzuki-Miyaura cross-coupling. This structural motif is critical in the design of Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Macitentan) and Sulfonylurea herbicides .

Despite its utility, this reagent presents specific challenges:

-

Steric Hindrance: The two methoxy groups flanking the boronic acid moiety create significant steric bulk, retarding transmetalation.

-

Protodeboronation: Like many electron-rich heteroaryl boronic acids, it is susceptible to base-catalyzed protodeboronation, necessitating careful control of pH and catalyst selection.

Chemical Properties & Stability[3][4][5]

Stability Profile

-

Protodeboronation Risk: Moderate to High. The 5-position of pyrimidine is generally more stable than the 2-position. However, the electron-donating methoxy groups at positions 4 and 6 increase the electron density of the ring, making the C-B bond susceptible to hydrolytic cleavage, particularly under high pH/high temperature conditions.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; prolonged exposure to moisture can lead to the formation of the boroxine trimer or hydrolysis.

Reactivity[6]

-

Electronic Nature: The pyrimidine ring is electron-deficient, but the methoxy groups provide electron donation. This "push-pull" system requires electron-rich ligands (e.g., SPhos, XPhos) on the Palladium catalyst to facilitate the oxidative addition of the coupling partner and subsequent transmetalation.

Key Applications

Medicinal Chemistry: Endothelin Receptor Antagonists

The 4,6-dimethoxypyrimidine core is a defining feature of Bosentan (Tracleer®) and Macitentan (Opsumit®).

-

Synthetic Utility: While industrial routes often employ nucleophilic aromatic substitution (SₙAr) of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, the boronic acid route enables a convergent synthesis of diverse biaryl analogs. It allows researchers to couple the pyrimidine core directly to aryl halides, sulfonamides, or other heterocycles late in the synthetic sequence.

Agrochemicals

Used in the synthesis of sulfonylurea herbicides where the pyrimidine ring acts as a lipophilic, metabolically stable anchor.

Experimental Protocols

Protocol A: Standard High-Throughput Suzuki Coupling

Best for: Initial screening, simple aryl bromide substrates.

Reagents:

-

(4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the aryl halide (0.5 mmol), boronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg).

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed DME (4 mL) and 2.0 M Na₂CO₃ (0.75 mL).

-

Seal the vial and heat to 85°C for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Note: If low yields are observed due to deboronation (formation of 4,6-dimethoxypyrimidine byproduct), switch to Protocol B.

Protocol B: Optimized for Sterically Hindered/Unstable Substrates

Best for: Coupling with ortho-substituted aryl halides or when protodeboronation is observed.

Rationale: This protocol uses SPhos , a bulky, electron-rich Buchwald ligand that accelerates the catalytic cycle (specifically reductive elimination) and protects the Pd center. Potassium Phosphate (K₃PO₄) is used as a base with lower solution basicity than carbonates in organic mixtures, reducing protodeboronation.

Reagents:

-

(4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.5 equiv)

-

Pre-catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%) (2:1 L:M ratio)

-

Base: K₃PO₄ (3.0 equiv, solid or 2M aq)

-

Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous conditions)

Procedure:

-

Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalyst species.

-

Add the aryl halide (0.5 mmol), boronic acid (0.75 mmol), and solid K₃PO₄ (1.5 mmol) to a reaction vessel.

-

Transfer the catalyst solution to the reaction vessel.

-

Heat to 100°C for 4–8 hours. Faster reaction times minimize decomposition.

-

Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

Mechanism & Troubleshooting

Catalytic Cycle & Failure Modes

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Caption: Competitive pathways in the Suzuki coupling of (4,6-dimethoxypyrimidin-5-yl)boronic acid. Note the diversion at the Activated Boronate stage.

Troubleshooting Guide

| Issue | Observation | Root Cause | Solution |

| Low Yield | Starting material (halide) remains; Boronic acid consumed. | Protodeboronation | 1. Use Protocol B (anhydrous or weak base).2. Increase boronic acid equivalents (up to 2.0).3. Lower temperature (60-80°C). |

| No Reaction | Both starting materials remain. | Catalyst Poisoning / Inactivity | 1. Switch to Pd-PEPPSI-IPr or XPhos Pd G2 .2. Ensure rigorous deoxygenation (freeze-pump-thaw). |

| Homocoupling | Biaryl homocoupling of halide observed. | Oxidation | Oxygen leak in system. Improve inert atmosphere techniques. |

Optimization Workflow

Use this logic tree to select the optimal conditions for your specific substrate.

Caption: Decision matrix for selecting reaction conditions based on electrophile complexity.

References

-

Nezire Saygili, Andrei S. Batsanov, Martin R. Bryce. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.[4] Organic & Biomolecular Chemistry.[5][2][6][7][8]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[9][10]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[9][10]

-

Burke, M. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry.[7]

- Boss, C., et al. (2002). Endothelin Receptor Antagonists: Synthesis and Structure-Activity Relationships.Actelion Pharmaceuticals Patents. (Contextual reference for Bosentan/Macitentan pharmacophore).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

Strategic Cross-Coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid: Conditions and Protocols

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the application of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and this specific boronic acid serves as a critical building block for introducing a highly functionalized, electron-rich heterocyclic moiety. This guide moves beyond simple procedural lists to explain the causal relationships between reaction components and outcomes, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the catalytic cycle, explore the critical parameters influencing success, and provide detailed, validated protocols for coupling with various aryl halides.

The Strategic Importance of the 4,6-Dimethoxypyrimidine Scaffold

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2] In pharmaceutical and materials science, the strategic introduction of nitrogen-containing heterocycles is paramount for tuning properties such as biological activity, solubility, and metabolic stability. The 4,6-dimethoxypyrimidine unit is of particular interest due to its prevalence in a wide range of biologically active molecules.[3] (4,6-Dimethoxypyrimidin-5-yl)boronic acid is an invaluable reagent that allows for the direct installation of this electron-rich, sterically defined building block onto various molecular frameworks.

Understanding the interplay of catalyst, ligand, base, and solvent is not merely academic; it is essential for overcoming common challenges and achieving high-yield, reproducible results, particularly when dealing with complex or sensitive substrates.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. A firm grasp of this mechanism empowers the scientist to troubleshoot and optimize reactions effectively. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species.[1] This step is often rate-limiting, especially with less reactive halides like aryl chlorides.[6]

-

Transmetalation: This is the crucial step where the organic fragment from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate complex (R-B(OH)3-), which then readily exchanges its organic group with the halide on the Pd(II) complex.[4][7]

-

Reductive Elimination: In the final step, the two organic fragments (from the halide and the boronic acid) are coupled, forming the new C-C bond and the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1]

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Coupling (4,6-Dimethoxypyrimidin-5-yl)boronic acid

The electronic nature of (4,6-Dimethoxypyrimidin-5-yl)boronic acid—an electron-rich heterocycle due to the two methoxy substituents—guides the selection of optimal reaction conditions.

Palladium Catalyst & Ligand Selection

The choice of the palladium source and, more importantly, the ancillary ligand is the most critical factor for success.

-

Palladium Precursors: Standard precursors like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are all effective. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand or solvent.

-

Ligands - The Key to Success: The ligand stabilizes the palladium center and modulates its reactivity. For coupling electron-rich heterocycles, particularly with challenging electrophiles like aryl chlorides, bulky and electron-rich phosphine ligands are superior.[8][9] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

-

Recommended Ligands:

-

Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are excellent choices. They provide the necessary steric bulk and electron-donating character for high catalytic turnover.[9]

-

Tri(tert-butyl)phosphine (P(t-Bu)₃): A highly active, electron-rich, and bulky ligand.[10]

-

Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for more reactive electrophiles like aryl iodides and bromides, but often less effective for chlorides.

-

-

The Role of the Base